4-(4-Fluoro-3-methylphenyl)thian-4-ol
Description
4-(4-Fluoro-3-methylphenyl)thian-4-ol is a thiane (saturated six-membered sulfur-containing heterocycle) derivative substituted with a 4-fluoro-3-methylphenyl group at the 4-position. However, specific data on the synthesis, photophysical properties, or biological activity of this compound are absent in the provided sources.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c1-9-8-10(2-3-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMMOLYVLQVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCSCC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2(CCSCC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Fluoro-3-methylphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are detailed in various patents and scientific literature. For instance, one method involves the use of specific catalysts and reagents under controlled temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)thian-4-ol has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory and Analgesic Pyrimidine Derivatives
The evidence extensively discusses 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives (e.g., compounds 2a–2i ), which share the 4-(4-fluoro-3-methylphenyl) moiety but differ in their core heterocyclic structure. Key findings include:
Key Trends :
- Halogen substituents (Cl, Br) enhance anti-inflammatory and analgesic activities due to increased lipophilicity and electron-withdrawing effects .
- Polar groups (e.g., -NO₂, -OH) reduce activity, likely due to decreased membrane permeability .
Thian-4-ol Positional Isomer: 4-(3-Fluoro-4-methylphenyl)thian-4-ol
describes 4-(3-Fluoro-4-methylphenyl)thian-4-ol , a positional isomer of the target compound. Its properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 226.31 g/mol | |
| Purity | 97% | |
| Melting Point | Not reported | |
| Biological Activity | No data available |
Structural Implications :
Cyclopentenol and TADF Emitters
- trans-(1R,4R)-4-(4-Fluoro-3-methylphenyl)-cyclopent-2-enol () is a cyclopentenol derivative synthesized via rhodium-catalyzed desymmetrization. While unrelated to thian-4-ol, its stereochemical complexity highlights the synthetic versatility of fluorinated aryl groups in asymmetric catalysis .
- Green TADF Emitters () such as HAP-3MF and AcMI demonstrate that fluorinated aryl substituents enhance thermally activated delayed fluorescence (TADF) efficiency via intramolecular charge transfer.
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